1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorophenyl group at position 1 and a methylphenyl group at position 3 of the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Scientific Research Applications
1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common synthetic route is the condensation of 4-fluorophenylhydrazine with 3-methylacetophenone under acidic or basic conditions to form the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include cyclooxygenase enzymes (COX-1 and COX-2) for anti-inflammatory effects or other specific proteins relevant to the disease being targeted.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine include other pyrazole derivatives with different substituents on the phenyl rings. For example:
1-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.
1-(4-fluorophenyl)-3-(3-ethylphenyl)-1H-pyrazol-5-amine: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(3-methylphenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-3-2-4-12(9-11)15-10-16(18)20(19-15)14-7-5-13(17)6-8-14/h2-10H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSBZCJQGAYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399359 | |
Record name | 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-17-2 | |
Record name | 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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